(5-Chloro-2-methoxyphenyl)-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-methoxyphenyl)-piperidin-1-ylmethanone is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a piperidine moiety through a methanone linkage
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cox-1 inhibitory activity , suggesting that this compound may also target COX-1 or related enzymes.
Mode of Action
If it does indeed target COX-1, it may inhibit the enzyme’s activity, thereby reducing the production of prostaglandins and other inflammatory mediators .
Biochemical Pathways
Given the potential COX-1 inhibitory activity, this compound may affect the arachidonic acid pathway . By inhibiting COX-1, it could reduce the conversion of arachidonic acid to prostaglandins, thereby modulating inflammation and pain responses.
Pharmacokinetics
The compound’s molecular weight (29773 g/mol ) suggests it may have suitable properties for oral bioavailability.
Result of Action
If it does inhibit COX-1, it could potentially reduce inflammation and pain by decreasing prostaglandin production .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)-piperidin-1-ylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chloro-2-methoxybenzoyl chloride is added dropwise to a solution of piperidine and triethylamine in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone linkage can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of (5-chloro-2-methoxyphenyl)-piperidin-1-ylmethanol.
Substitution: Formation of (5-amino-2-methoxyphenyl)-piperidin-1-ylmethanone.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)-piperidin-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of piperidine derivatives with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxyphenyl)-piperidin-1-ylmethanol: A reduced form of the compound with an alcohol group instead of a carbonyl group.
(5-Amino-2-methoxyphenyl)-piperidin-1-ylmethanone: A substitution product where the chloro group is replaced with an amino group.
(5-Chloro-2-methoxyphenyl)-piperidin-1-ylmethane: A derivative with a methylene linkage instead of a methanone linkage.
Uniqueness
(5-Chloro-2-methoxyphenyl)-piperidin-1-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the piperidine moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12-6-5-10(14)9-11(12)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWOYOPADOIVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.